molecular formula C7H8N4 B11921564 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine

1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine

Cat. No.: B11921564
M. Wt: 148.17 g/mol
InChI Key: SGEQLXKFRBWJAM-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach is the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially saturated derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and aryl halides are used under conditions such as heating or the presence of catalysts.

Major Products:

    Oxidation: N-oxides of the imidazopyridine ring.

    Reduction: Partially saturated imidazopyridine derivatives.

    Substitution: Various substituted imidazopyridine derivatives depending on the substituents used.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This interaction can lead to the displacement of RELA/p65 and associated coregulators from the promoter, thereby modulating gene expression.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to modulate NF-kappa-B activity sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1-methylimidazo[4,5-b]pyridin-5-amine

InChI

InChI=1S/C7H8N4/c1-11-4-9-7-5(11)2-3-6(8)10-7/h2-4H,1H3,(H2,8,10)

InChI Key

SGEQLXKFRBWJAM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=N2)N

Origin of Product

United States

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